molecular formula C17H32N2 B247420 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine

1'-Cyclohexyl-4-methyl-1,4'-bipiperidine

Cat. No.: B247420
M. Wt: 264.4 g/mol
InChI Key: LIVDPNYSDMDMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Cyclohexyl-4-methyl-1,4'-bipiperidine is a bicyclic amine compound consisting of two piperidine rings connected at the 1- and 4'-positions. The molecule features a cyclohexyl substituent at the 1'-position of the second piperidine ring and a methyl group at the 4-position of the first piperidine ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C17H32N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-cyclohexyl-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C17H32N2/c1-15-7-11-18(12-8-15)17-9-13-19(14-10-17)16-5-3-2-4-6-16/h15-17H,2-14H2,1H3

InChI Key

LIVDPNYSDMDMOH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)C3CCCCC3

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Pharmacological Profiles

Compound Name Substituents Pharmacological Activity Key References
This compound 1'-Cyclohexyl, 4-methyl Undocumented; potential CNS or metabolic applications inferred from analogs
Pipamperone 1'-[4-(4-Fluorophenyl)-4-oxobutyl], 4'-carboxamide Antipsychotic (dopamine D2 receptor antagonism)
CP-640186 1'-(9-Anthrylcarbonyl), 3-(morpholin-4-ylcarbonyl) Lipogenesis inhibitor (ACCase inhibition)
Ancriviroc 4-[(4-Bromophenyl)(ethoxyimino)methyl], 1'-(2,4-dimethylpyridinyl carbonyl) Antiviral (CCR5 antagonist)
Irinotecan Metabolite 1'-Carboxylate ester linked to camptothecin analog Chemotherapeutic (topoisomerase I inhibition)
[1,4'-Bipiperidine]-4'-carboxamide 4'-Carboxamide Undocumented; used as a chemical intermediate

Key Differences and Implications

Substituent Effects on Bioactivity

  • Pipamperone : The 4-fluorophenyl-4-oxobutyl chain and carboxamide group enhance dopamine receptor affinity, critical for its antipsychotic activity. In contrast, the cyclohexyl and methyl groups in the target compound lack polar functionalities, suggesting divergent receptor interactions .
  • CP-640186 : Bulky anthracene and morpholine groups increase lipophilicity, favoring ACCase enzyme binding. The target compound’s cyclohexyl group may confer similar lipophilicity but with reduced steric hindrance .
  • Ancriviroc: The bromophenyl and pyridinyl substituents enable CCR5 receptor antagonism.

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in the target compound (logP ~3–4, estimated) likely enhances membrane permeability compared to Pipamperone (logP ~2.5) but reduces solubility relative to Irinotecan derivatives (logP ~1.5–2 due to ester groups) .
  • Metabolic Stability : Methyl and cyclohexyl groups may slow oxidative metabolism compared to Pipamperone’s fluorophenyl chain, which undergoes cytochrome P450-mediated degradation .

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